N-Acetil-3-acetoxi-5-fenilpirrol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-Acetyl-3-acetoxy-5-phenylpyrrole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

N-Acetyl-3-acetoxy-5-phenylpyrrole (NAPAP) is primarily used as a fluorescent dye . Its primary targets are the biomarkers used for the diagnosis of urinary tract infections .

Mode of Action

NAPAP interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and used to identify the presence of urinary tract infections .

Biochemical Pathways

It is known that it is used in the preparation methods of urinalysis and can be used to detect nitrite in urine .

Pharmacokinetics

It is known that napap is soluble in chloroform, dichloromethane, and methanol .

Result of Action

The molecular and cellular effects of NAPAP’s action primarily involve its role as a fluorescent dye. When bound to its targets, NAPAP emits fluorescence that can be detected and used to diagnose urinary tract infections .

Action Environment

The action, efficacy, and stability of NAPAP can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the chemical environment . Additionally, it is recommended to store NAPAP at -20° C, suggesting that temperature can also affect its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole typically involves the acetylation of 3-hydroxy-5-phenylpyrrole. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of N-Acetyl-3-acetoxy-5-phenylpyrrole follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-3-acetoxy-5-phenylpyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrole, such as ketones, alcohols, and substituted pyrroles .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-3-hydroxy-5-phenylpyrrole: This compound is similar in structure but lacks the acetoxy group.

N-Acetyl-3-methoxy-5-phenylpyrrole: It has a methoxy group instead of an acetoxy group.

N-Acetyl-3-chloro-5-phenylpyrrole: This compound contains a chloro group in place of the acetoxy group.

Uniqueness

N-Acetyl-3-acetoxy-5-phenylpyrrole is unique due to its specific acetoxy group, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and sensitivity .

Actividad Biológica

N-Acetyl-3-acetoxy-5-phenylpyrrole (CAS No. 100750-39-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features an acetyl group and an acetyloxy moiety, which may enhance its pharmacological properties. This article explores the biological activity of N-Acetyl-3-acetoxy-5-phenylpyrrole, including its mechanisms of action, therapeutic potential, and relevant case studies.

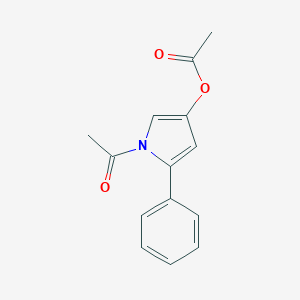

Chemical Structure and Properties

The chemical structure of N-Acetyl-3-acetoxy-5-phenylpyrrole can be represented as follows:

This compound is characterized by a pyrrole ring substituted with an acetyl and an acetyloxy group, which may contribute to its biological activity.

Research suggests that N-Acetyl-3-acetoxy-5-phenylpyrrole may exert its biological effects through several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The acetylation of phenolic compounds has been linked to enzyme inhibition, particularly in pathways related to inflammation and cancer progression .

- Cellular Effects : Preliminary studies indicate that pyrrole derivatives can influence cell signaling pathways involved in apoptosis and necrosis, potentially making them useful in cancer therapy.

In Vitro Studies

In vitro studies have assessed the effects of N-Acetyl-3-acetoxy-5-phenylpyrrole on various cell lines. These studies typically measure cell viability, apoptosis induction, and enzyme activity.

Table 1: Summary of In Vitro Biological Activities

| Study Reference | Cell Line | Concentration | Observed Effects |

|---|---|---|---|

| Tumor Cells | 10 µM | Induced apoptosis and necrosis | |

| Platelets | 50 µM | Inhibited platelet aggregation | |

| Leukocytes | 25 µM | Increased leukocyte activity |

Case Studies

- Cancer Cell Lines : A study demonstrated that N-Acetyl-3-acetoxy-5-phenylpyrrole significantly reduced the viability of various cancer cell lines by inducing apoptosis. The compound was noted to affect key regulatory proteins involved in cell death pathways, such as Bcl-2 and caspases.

- Inflammation Models : In models assessing inflammatory responses, N-Acetyl-3-acetoxy-5-phenylpyrrole showed promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines .

Pharmacological Applications

Given its biological activities, N-Acetyl-3-acetoxy-5-phenylpyrrole has potential applications in several therapeutic areas:

- Cancer Therapy : Due to its ability to induce apoptosis in tumor cells, this compound may serve as a lead compound for developing anticancer drugs.

- Cardiovascular Health : Its inhibitory effects on platelet aggregation suggest a role in preventing thrombotic events, potentially benefiting cardiovascular health .

- Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be harnessed for treating conditions characterized by chronic inflammation.

Propiedades

IUPAC Name |

(1-acetyl-5-phenylpyrrol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSITCBIIIHVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549424 | |

| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100750-39-8 | |

| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.